molecular formula C9H12ClNO2 B13604632 2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13604632
M. Wt: 201.65 g/mol
InChI Key: PCQWDMRBYANUNC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a suitable amine source under controlled conditions. One common method includes the reductive amination of 2-chloro-6-methoxybenzaldehyde with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI Key

PCQWDMRBYANUNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(CO)N

Origin of Product

United States

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